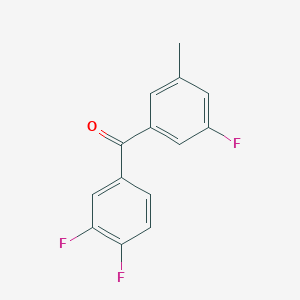

3,3',4-Trifluoro-5'-methylbenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-4-10(6-11(15)5-8)14(18)9-2-3-12(16)13(17)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBFHVDRWSNBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210602 | |

| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-91-2 | |

| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization

The synthesis of unsymmetrical benzophenones such as 3,3',4-Trifluoro-5'-methylbenzophenone can be approached through well-established methodologies in organic synthesis, most notably the Friedel-Crafts acylation. One plausible route would involve the reaction of 3,4,5-trifluorobenzoyl chloride with toluene (B28343) in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, the acylation of 3-fluorotoluene (B1676563) with 3,4-difluorobenzoyl chloride could also yield the target compound, although regioselectivity would need to be carefully controlled.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3,4,5-Trifluorobenzoyl chloride | Toluene | AlCl₃ | This compound |

| 3,4-Difluorobenzoyl chloride | 3-Fluorotoluene | AlCl₃ | This compound |

The spectroscopic characterization of this compound can be predicted based on its structure:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and coupling patterns influenced by the positions of the fluorine and methyl substituents. The methyl group protons would appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region, along with distinct resonances for each of the aromatic carbons. The carbon atoms bonded to fluorine would exhibit characteristic C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would be a key tool for confirming the substitution pattern, with separate signals expected for each of the three fluorine atoms, showing coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1670 cm⁻¹. Bands corresponding to C-F and C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound, and the fragmentation pattern could provide further structural information.

Chemical Reactivity and Potential Applications

The chemical reactivity of 3,3',4-Trifluoro-5'-methylbenzophenone is largely dictated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The fluorine atoms activate the phenyl ring to which they are attached towards nucleophilic aromatic substitution (SNA). This is a common reaction for polyfluoroarenes and allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, by displacing one or more of the fluorine atoms. nih.gov The regioselectivity of such a reaction would depend on the specific reaction conditions and the nature of the nucleophile.

The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with organometallic reagents to form tertiary alcohols. The presence of the fluorinated ring may influence the reactivity of the carbonyl group through inductive effects.

Given the common applications of fluorinated benzophenones, this compound could serve as a valuable intermediate in several areas:

Pharmaceutical Synthesis: As a building block for the synthesis of more complex, biologically active molecules where the trifluoro-methyl-benzophenone core could impart desirable properties such as increased metabolic stability or enhanced binding to a biological target.

Agrochemical Development: In the creation of new pesticides or herbicides, where the specific substitution pattern might lead to enhanced efficacy or selectivity.

Materials Science: As a precursor for the synthesis of polymers or small molecules with specific optical or electronic properties, potentially for applications in electronics or as photostabilizers.

Data Table for 3,3 ,4 Trifluoro 5 Methylbenzophenone

Carbon-Carbon Bond Formation Strategies in Diaryl Ketone Synthesis

The core challenge in synthesizing 3,3',4-Trifluoro-5'-methylbenzophenone lies in the formation of the diaryl ketone moiety. Several robust methods are available, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Friedel-Crafts Acylation: Catalytic and Stoichiometric Approaches to Benzophenones

Friedel-Crafts acylation is a foundational method for forming aryl ketones through electrophilic aromatic substitution. libretexts.org The reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). fiveable.me

For the synthesis of this compound, two primary Friedel-Crafts routes could be envisioned:

Acylation of 1,2-difluorobenzene (B135520) with 3-fluoro-5-methylbenzoyl chloride.

Acylation of 3-fluoro-5-methyltoluene with 3,4-difluorobenzoyl chloride.

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. youtube.com This electrophile then attacks the electron-rich aromatic ring to form a new carbon-carbon bond. masterorganicchemistry.com

However, the Friedel-Crafts acylation has notable limitations. The aromatic ring being acylated cannot contain strongly deactivating groups, and substituents like amines are incompatible as they react with the Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com Furthermore, the reaction can sometimes lead to polysubstitution, complicating purification. Because the fluorine atoms are deactivating, and the methyl group is activating, careful consideration of regioselectivity is required to achieve the desired substitution pattern.

Grignard Reagent Applications for Substituted Benzophenone (B1666685) Frameworks

The use of Grignard reagents provides a versatile alternative for constructing the benzophenone framework. This multi-step approach involves the reaction of an aryl magnesium halide (Grignard reagent) with an aryl aldehyde, followed by oxidation of the resulting secondary alcohol. patsnap.comgoogle.com

A potential pathway to this compound using this method would involve:

Preparation of a Grignard reagent from a brominated precursor, such as 1-bromo-3-fluoro-5-methylbenzene.

Reaction of this Grignard reagent with 3,4-difluorobenzaldehyde (B20872) to form the intermediate diaryl carbinol.

Oxidation of the alcohol to the desired ketone using an oxidizing agent like pyridinium (B92312) chlorochromate or manganese dioxide. patsnap.comoregonstate.edu

This method is particularly useful for synthesizing unsymmetrical benzophenones and offers good functional group tolerance, though protection and deprotection steps may be necessary for certain sensitive groups. asianpubs.org The synthesis of fluorinated benzophenones has been successfully achieved by treating a trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation. nih.govnih.gov

Metal-Catalyzed Carbonylative Coupling Reactions (e.g., Suzuki-Miyaura) for Diaryl Ketone Construction

Modern synthetic chemistry often favors metal-catalyzed cross-coupling reactions due to their high efficiency, chemoselectivity, and broad functional group compatibility. The Suzuki-Miyaura cross-coupling of acyl chlorides with arylboronic acids is a powerful strategy for diaryl ketone synthesis. acs.orgnih.gov This palladium-catalyzed reaction provides a direct and atom-economical route to the ketone product. acs.org

To synthesize this compound, this would typically involve the coupling of:

Arylboronic acid: 3,4-difluorophenylboronic acid

Acyl chloride: 3-fluoro-5-methylbenzoyl chloride

The reaction is conducted under anhydrous conditions with a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate. nih.gov This approach is superior to many traditional methods due to its mild reaction conditions and excellent selectivity for the desired C(acyl)-Cl bond cleavage. acs.org

| Method | Key Reagents | Primary Advantages | Key Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Arene, Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Direct C-C bond formation, uses common starting materials. | Harsh conditions, limited to activated rings, potential for rearrangements and polysubstitution. libretexts.org |

| Grignard Reaction | Aryl Halide (for Grignard), Aryl Aldehyde, Oxidizing Agent | Versatile for unsymmetrical ketones, good functional group tolerance (with protection). patsnap.comasianpubs.org | Multi-step process (Grignard formation, addition, oxidation), sensitive to moisture. |

| Suzuki-Miyaura Coupling | Acyl Chloride, Arylboronic Acid, Palladium Catalyst, Base | High chemoselectivity, mild conditions, excellent functional group tolerance, atom economical. acs.orgnih.gov | Requires pre-functionalized starting materials (boronic acids), catalyst cost. |

Introduction and Manipulation of Fluorine and Methyl Substituents

The precise placement of fluorine and methyl groups is critical to the identity of this compound. These substituents are typically incorporated by using appropriately substituted starting materials. However, methods also exist for their direct introduction or manipulation on a pre-formed aromatic core.

Nucleophilic Aromatic Substitution (SNAr) for Polyfluorinated Benzophenone Architectures

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying highly fluorinated aromatic rings. mdpi.com In polyfluoroarenes, the strongly electronegative fluorine atoms activate the aromatic ring towards attack by nucleophiles, with one of the fluorine atoms serving as an excellent leaving group. researchgate.net This provides a transition-metal-free pathway to substituted polyfluoroarenes. mdpi.com

While the target molecule is only trifluorinated, SNAr is a key strategy for building complex polyfluorinated benzophenone precursors. For example, a hexafluorobenzophenone could undergo sequential and regioselective SNAr reactions. nih.govnih.gov The fluorines at the 4 and 4' positions are generally more reactive. nih.gov A nucleophile could replace one of these fluorines, and subsequent reactions could be performed at other positions. This iterative approach allows for the synthesis of both symmetrical and asymmetrical fluorinated benzophenones from a common polyfluorinated starting material. nih.govnih.gov Various nucleophiles, including those that could lead to a methyl group (e.g., organometallic reagents) or its precursors, can be employed. mdpi.com

Regioselective Functionalization Strategies for Methyl and Fluoroaryl Moieties

Regioselectivity—the control of substituent placement—is paramount in the synthesis of a specific isomer like this compound. The strategy for achieving this control depends heavily on the chosen synthetic route.

In Coupling Reactions (Suzuki, Grignard): Regioselectivity is programmed by the synthesis of the specific precursors. For instance, to ensure the correct placement of the methyl and fluoro groups in a Suzuki coupling, one must synthesize 3-fluoro-5-methylbenzoyl chloride and 3,4-difluorophenylboronic acid. The synthesis of these precursors themselves relies on regioselective aromatic functionalization, such as electrophilic bromination or nitration, where the directing effects of existing substituents guide the position of incoming groups.

In Friedel-Crafts Acylation: Regioselectivity is determined by the directing effects of the substituents on the aromatic ring undergoing acylation. A methyl group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director. When multiple substituents are present, their combined electronic and steric effects dictate the position of the incoming acyl group, which can sometimes lead to mixtures of isomers.

Modular and Multistep Synthetic Pathways for Complex Benzophenone Derivatives

The synthesis of complex benzophenone derivatives, including fluorinated analogs, often relies on modular and multistep pathways that allow for the systematic construction of the target molecule and its analogs. These strategies are crucial for building libraries of compounds for structure-activity relationship studies.

A prominent modular approach involves the use of a highly functionalized core structure that can be sequentially modified. For instance, the synthesis of a variety of fluorinated benzophenones, xanthones, and acridones can be achieved through iterative nucleophilic aromatic substitution (SNAr) reactions starting from a common precursor like bis(2,4,5-trifluorophenyl)methanone. nih.govnih.gov This hexafluorobenzophenone is itself synthesized in a multistep process, beginning with the treatment of 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by the oxidation of the resulting alcohol. nih.govnih.gov

Once the core hexafluorobenzophenone is obtained, its fluorine atoms can be selectively substituted. The fluorines at the 4 and 4' positions are more reactive and can be replaced first by various nucleophiles. This is followed by a second substitution or cyclization step involving the less reactive fluorines at the 2 and 2' positions. nih.govnih.gov This iterative process allows for the controlled introduction of different functional groups, yielding a diverse array of both symmetrical and asymmetrical fluorinated benzophenones. nih.govnih.gov

The following table illustrates the versatility of this modular approach, showing the synthesis of various substituted benzophenone derivatives from bis(2,4,5-trifluorophenyl)methanone.

Data sourced from research on iterative nucleophilic aromatic substitution reactions. nih.gov

Another powerful multistep strategy is the Friedel-Crafts acylation, which serves as a key reaction for synthesizing fluorine-containing benzophenones. researchgate.net This can be part of a sequence that also includes steps like methylation, demethylation, and prenylation to build complex, biologically active molecules. researchgate.net Furthermore, modern photochemical methods are being developed for the modular synthesis of related bisaryl ketones. These routes can involve a catalyst-free reductive arylation under photochemical conditions, followed by a telescoped oxidation step, providing an efficient pathway to electronically differentiated products. nih.govacs.org

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally conscious synthetic protocols that minimize or eliminate the use of volatile organic solvents. researchgate.netrsc.org These methods not only reduce chemical waste and environmental impact but can also lead to enhanced reaction rates and improved selectivity. rsc.org

Mechanochemistry, which uses mechanical energy from milling or grinding to induce chemical reactions, is a prominent solvent-free technique. beilstein-journals.orgnih.gov This approach is particularly advantageous for multistep syntheses, where one solventless reaction can be run directly into the next in a "one-jar" protocol, significantly amplifying the solvent savings. beilstein-journals.org Such methods have been successfully applied to heterocycle formation and subsequent fluorination, demonstrating their potential for creating complex fluorinated molecules without the need for bulk solvents. beilstein-journals.org The key advantages of mechanochemical synthesis include energy efficiency, high productivity, and the ability to conduct reactions at room temperature. nih.gov

Other environmentally friendly strategies include:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov It is often employed in conjunction with eco-friendly solvents like water-ethanol mixtures or even in solvent-free conditions. nih.govresearchgate.net

Catalyst-free reactions: Protocols that operate without the need for heavy metal catalysts are being developed. For example, the synthesis of certain fluorinated compounds can be induced by direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants under neat (solvent-free) conditions. researchgate.netmdpi.com

Use of supported reagents: This approach involves exposing neat reactants to microwave irradiation in the presence of reagents or catalysts that are supported on solid minerals. This technique combines the benefits of solvent-free conditions and accelerated reaction rates. researchgate.net

The following table compares key aspects of traditional versus environmentally conscious synthetic methodologies.

This table provides a generalized comparison based on principles of green chemistry. rsc.orgrsc.orgnih.gov

These greener approaches are transforming the synthesis of complex organic molecules, including fluorinated benzophenones, by aligning chemical production with goals of sustainability and environmental stewardship. eurekalert.org

Photophysical Processes and Excited State Dynamics

The introduction of fluorine atoms and a methyl group to the benzophenone core, as in this compound, is expected to modulate its photophysical behavior. Substituents can influence the energy levels of the excited states, intersystem crossing rates, and the lifetimes of transient species.

Triplet State Generation, Lifetimes, and Intermediates in Substituted Benzophenones

For benzophenones, absorption of UV light typically populates the first excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). This process is fundamental to the photochemistry of most benzophenone derivatives. The nature and position of substituents play a crucial role in the dynamics of these triplet states. ontosight.ainist.gov

Electron-donating groups can increase the energy of the n,π* triplet state, while electron-withdrawing groups, such as fluorine, can lower it. nist.gov The lifetimes of higher triplet excited states (Tₙ) for substituted benzophenones have been estimated to be in the range of 110–450 picoseconds, with the primary deactivation pathway being internal conversion to the T₁ state. ontosight.aiscielo.br The lifetime of the lowest triplet state (T₁) is influenced by the solvent and the electronic nature of the substituents. For instance, in deaerated cyclopentane, the triplet lifetimes of various substituted benzophenones are determined by the rates of hydrogen abstraction from the solvent.

Table 1: General Lifetimes of Excited States in Substituted Benzophenones

| Excited State | Typical Lifetime Range | Primary Deactivation Pathways | Influencing Factors |

|---|---|---|---|

| Higher Triplet (Tₙ) | 110–450 ps | Internal Conversion to T₁ | Substituent type, Energy gap between Tₙ and T₁ |

This table represents generalized data for substituted benzophenones and is not specific to this compound.

Photoinduced Electron Transfer (PET) Mechanisms and Thermodynamic Driving Forces

Photoexcited benzophenones, particularly their triplet states, can act as potent oxidants or reductants, engaging in photoinduced electron transfer (PET) with suitable donors or acceptors. The feasibility of PET is governed by the thermodynamic driving force (ΔG), which can be estimated using the Rehm-Weller equation. This process can lead to the formation of radical ion pairs. The introduction of fluorine atoms, being highly electronegative, generally increases the electron affinity of the benzophenone core, making it a better electron acceptor and thus potentially facilitating PET reactions with electron donors.

Quantum Yields, Photostability, and Tunable Absorption/Emission in Fluorinated Benzophenones

Fluorination is a common strategy to enhance the photostability and modulate the spectroscopic properties of organic molecules. nist.govnih.gov The substitution of hydrogen with fluorine can alter absorption and emission spectra. nist.govnih.gov For benzophenone systems, the quantum yield of intersystem crossing to the triplet state is typically near unity. However, the quantum yields of subsequent photochemical reactions, such as photoreduction or rearrangements, are highly dependent on the specific substituents and reaction conditions. Fluorination can significantly impact these yields by altering the reactivity of the triplet state. nist.gov For example, the quantum yield for the triplet energy-transfer quenching of benzophenone's higher triplet state (Tₙ) by CCl₄ has been measured to be 0.0023. ontosight.aiscielo.br

Fundamental Organic Reaction Mechanisms

The triplet state of benzophenones is a key intermediate in various photochemical reactions, including rearrangements and radical-mediated processes.

Photochemical Rearrangements (e.g., Photo-Fries) and Product Selectivity in Micellar Environments

The Photo-Fries rearrangement is a characteristic reaction of aryl esters that, upon photochemical excitation, rearrange to form ortho- and para-hydroxyaryl ketones. chemicalbook.com This reaction proceeds via a radical mechanism involving the homolytic cleavage of the ester C-O bond. chemicalbook.com The resulting radical pair can then recombine within the solvent cage.

Studies on related systems have shown that conducting the Photo-Fries rearrangement in micellar media can significantly enhance product selectivity, favoring the formation of the ortho-rearranged product. This selectivity is attributed to the confining effect of the micelle's hydrophobic core, which restricts the movement of the radical pair and suppresses the formation of cage-escape products.

Radical Pair Formation and Subsequent Chemical Reactions of Benzophenone Derivatives

The primary photochemical event for many benzophenone derivatives is the formation of a radical pair, either through hydrogen abstraction or electron transfer. In the presence of a suitable hydrogen donor like an alcohol, the benzophenone triplet state abstracts a hydrogen atom to form a ketyl radical and an alcohol-derived radical.

Alternatively, as in the Photo-Fries rearrangement, homolytic bond cleavage can generate a radical pair. The fate of this radical pair is crucial in determining the final product distribution. In-cage recombination leads to rearranged products, while cage escape can result in the formation of other byproducts. The dynamics of these radical pairs are influenced by the solvent viscosity and the presence of organized media like micelles.

Reaction Kinetics and Solvent Effects on Benzophenone Photochemistry

The kinetics of the photoreduction of benzophenone derivatives are markedly dependent on the electronic nature of the substituents and the surrounding solvent environment. Studies on trifluoromethyl-substituted benzophenones provide valuable insights into how fluorine-containing groups can influence reaction rates.

A study on the photoreduction of di-para-trifluoromethyl-benzophenone and tetra-meta-trifluoromethyl-benzophenone by isopropyl alcohol in acetonitrile (B52724) revealed a significant substituent effect on the rate coefficients of both the primary hydrogen abstraction by the excited triplet ketone and the subsequent reaction of the resulting ketyl radicals. acs.org The experimental findings, supported by DFT calculations, indicate that these derivatives react from an n-π* excited state. The rate of the reduction steps correlates with the reaction enthalpies, which are determined by the stability of the formed aromatic ketyl radicals. acs.org

Interactive Data Table: Kinetic Parameters for the Photoreduction of Trifluoromethyl-Substituted Benzophenones in Acetonitrile acs.org

| Compound | Rate Coefficient of Primary H-Abstraction (kH) (M⁻¹s⁻¹) | Activation Energy of Primary H-Abstraction (Ea) (kJ/mol) |

| Benzophenone | 1.2 x 10⁶ | 15.5 |

| Di-para-trifluoromethyl-benzophenone | 3.1 x 10⁶ | 12.1 |

| Tetra-meta-trifluoromethyl-benzophenone | 5.5 x 10⁶ | 10.5 |

Note: The data presented is for trifluoromethyl-substituted benzophenones and serves as an illustrative example of how fluorine-containing substituents can affect the kinetics of photoreduction. The values for this compound may differ.

Solvents play a crucial role in the photochemistry of benzophenones. The nature of the solvent can influence the energies of the excited states, the efficiency of intersystem crossing, and the kinetics of hydrogen abstraction. rsc.org In hydrogen-donating solvents like alcohols, the photoreduction to form benzopinacol (B1666686) is a well-known reaction. researchgate.net In seemingly inert solvents like acetonitrile, photoreduction can still occur, albeit at a slower rate, with the solvent itself acting as a hydrogen donor. datapdf.com The rate of hydrogen abstraction by the electrophilic triplet benzophenone has been shown to correlate with the ionization potentials of the radicals formed from the hydrogen donors. datapdf.com For this compound, the choice of solvent would be critical in determining its photochemical fate, with polar and hydrogen-bonding solvents likely facilitating photoreduction pathways.

Mechanism of Benzophenone Imine Formation

The formation of an imine from a benzophenone derivative involves the reaction of the ketone with a primary amine, resulting in a compound with a carbon-nitrogen double bond. This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The general mechanism for imine formation proceeds through the following steps:

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzophenone. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that is often facilitated by an acid or base catalyst. This results in a zwitterionic intermediate which is then protonated on the oxygen.

Dehydration: The hydroxyl group of the carbinolamine is protonated (in acidic conditions) to form a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule.

Deprotonation: A final deprotonation step from the nitrogen atom yields the neutral imine product. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Application of Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR to Fluorinated Aromatic Systems

Proton (¹H) NMR: This technique would identify the number and environment of hydrogen atoms. In the aromatic region, the protons on both rings would exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with nearby fluorine atoms (H-F coupling). The methyl group (at the 5'-position) would appear as a singlet in the aliphatic region, though it might show small long-range coupling to the fluorine atom at the 3'-position.

Carbon (¹³C) NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments. The signals for carbons directly bonded to fluorine would appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. Carbons two or three bonds away would show smaller ²JCF and ³JCF couplings, providing crucial connectivity information. The carbonyl carbon signal would be a key indicator, and its chemical shift would be influenced by the electron-withdrawing fluorine atoms.

Fluorine (¹⁹F) NMR: As a highly sensitive and 100% abundant nucleus, ¹⁹F NMR is invaluable for analyzing fluorinated compounds. bldpharm.comresearchgate.net It offers a wide chemical shift range, making it sensitive to subtle changes in the electronic environment. chemdict.comresearchgate.net For this compound, three distinct signals would be expected, one for each fluorine atom. The splitting patterns of these signals, arising from F-F and F-H couplings, would be instrumental in assigning the specific position of each fluorine atom on the aromatic rings. researchgate.net

Hypothetical NMR Data Summary Without experimental data, a precise data table cannot be generated. The table below illustrates the type of information that would be obtained.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Couplings |

|---|---|---|

| ¹H (Aromatic) | ~7.0 - 8.0 | ³JHH, ³JHF, ⁴JHF, ⁴JHH |

| ¹H (Methyl) | ~2.3 - 2.5 | Long-range JHF |

| ¹³C (Aromatic) | ~110 - 160 | ¹JCF, ²JCF, ³JCF |

| ¹³C (Carbonyl) | ~190 - 200 | JCF |

| ¹⁹F | ~ -100 to -160 | ³JFF, ⁴JFF, ³JHF, ⁴JHF |

Multidimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Spin System Assignment

Due to the complexity of the spin systems, one-dimensional NMR spectra would likely be insufficient for a complete and unambiguous assignment. Multidimensional techniques are crucial for mapping the connectivity within the molecule. bldpharm.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the proton networks on each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to the carbon it is attached to, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between different parts of the molecule, for instance, linking the protons on one ring to the carbonyl carbon, and confirming the relative positions of substituents. Correlations between protons and fluorinated carbons would also be observable.

Electronic Spectroscopy and Photoluminescence Studies

These techniques probe the electronic structure and excited states of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis spectrum of benzophenones typically shows strong absorptions corresponding to π→π* transitions at shorter wavelengths and a weaker, longer-wavelength absorption due to the n→π* transition of the carbonyl group. In this compound, the substitution pattern would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted benzophenone.

Emission Spectroscopy: Fluorescence and Phosphorescence Properties of Fluorinated Benzophenones

Benzophenone and its derivatives are well-known for their rich photochemistry, characterized by efficient intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁).

Fluorescence: Fluorescence (emission from the S₁ state) is typically very weak or non-existent for benzophenones at room temperature because intersystem crossing is so rapid and efficient.

Phosphorescence: In contrast, many benzophenones exhibit strong phosphorescence (emission from the T₁ state) at low temperatures in a rigid matrix. The presence of heavy atoms like fluorine can influence the rate of intersystem crossing and the lifetime of the triplet state. The phosphorescence spectrum would provide valuable information about the energy of the lowest triplet state.

Vibrational and Mass Spectrometry for Molecular Fingerprinting

Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy would provide a "fingerprint" of the molecule by identifying its characteristic vibrational modes. Key signals would include the C=O stretch of the ketone (typically around 1650-1670 cm⁻¹), C-F stretching vibrations (around 1100-1300 cm⁻¹), and various C-H and C=C stretching and bending modes of the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as the molecule would break apart in a predictable manner upon ionization. Common fragments would likely result from the cleavage of the bonds adjacent to the carbonyl group, leading to benzoyl-type cations.

Infrared (IR) Spectroscopy for Carbonyl and Fluorine Group Signatures

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands arising from the carbonyl group and the carbon-fluorine bonds.

The carbonyl (C=O) stretching vibration of the benzophenone core typically appears as a strong, sharp band in the region of 1650-1670 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. The presence of electron-withdrawing fluorine atoms would be expected to shift this absorption to a slightly higher wavenumber.

The carbon-fluorine (C-F) stretching vibrations are anticipated to produce strong absorption bands in the fingerprint region of the spectrum, typically between 1100 and 1400 cm⁻¹. Due to the presence of three fluorine atoms in different positions on the aromatic rings, a series of complex bands is expected in this region, which can be useful for identifying the specific substitution pattern.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong, Sharp |

| Carbon-Fluorine (C-F) Stretches | 1100 - 1400 | Strong, Complex |

| Aromatic C=C Stretches | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretches | 3000 - 3100 | Medium to Weak |

| Methyl (CH₃) C-H Stretches | 2850 - 2960 | Weak |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₉F₃O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Upon ionization, the molecular ion can undergo fragmentation. The most common fragmentation pathway for benzophenones involves cleavage at the carbonyl group, leading to the formation of substituted benzoyl cations. For this compound, two primary fragment ions would be anticipated: one corresponding to the trifluorinated benzoyl cation and another to the methyl-substituted benzoyl cation. Further fragmentation could involve the loss of fluorine or the methyl group from these initial fragments.

Table 2: Predicted Key Mass Spectrometry (MS) Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₄H₉F₃O]⁺ | ~266.06 | Molecular Ion (M⁺) |

| [C₇H₂F₃O]⁺ | ~175.00 | Trifluorobenzoyl cation |

| [C₈H₇O]⁺ | ~119.05 | Methylbenzoyl cation |

| [C₇H₄FO]⁺ | ~123.02 | Loss of F from methylbenzoyl cation |

| [C₆H₅]⁺ | ~77.04 | Phenyl cation |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound is not itself a radical, it can be converted into a radical species, for instance, by photochemical excitation to a triplet state or by chemical reduction to a radical anion.

If a radical of this compound were to be generated, ESR spectroscopy would be the definitive method for its detection and characterization. The ESR spectrum would provide information about the g-factor, which is characteristic of the radical's electronic environment. Furthermore, hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H and ¹⁹F) would result in a complex splitting pattern in the ESR spectrum. Analysis of this hyperfine structure would allow for the mapping of the unpaired electron's spin density distribution across the molecule, providing valuable insights into its electronic structure. Studies on radicals of benzophenone and its fluorinated derivatives have shown that ESR is a powerful tool for investigating their electronic properties. cdnsciencepub.comrsc.orgresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modelling of Fluorinated Benzophenones

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the ground state properties of organic molecules. For fluorinated benzophenones, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate predictions of molecular geometries, electronic structures, and energetic properties.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. In substituted benzophenones, the nature and position of the substituents modulate this gap. For instance, DFT calculations can predict how the specific substitution pattern in 3,3',4-Trifluoro-5'-methylbenzophenone would influence its reactivity towards nucleophiles or electrophiles by analyzing the distribution and energies of these frontier orbitals.

Table 1: Representative DFT-Calculated Properties for Substituted Benzophenones (Analogous Systems)

| Property | Benzophenone (B1666685) (BP) | Dimethoxybenzophenone (DMB) | Thiobenzophenone (TBP) |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -5.8 | -5.5 |

| LUMO Energy (eV) | -1.8 | -1.5 | -2.5 |

| Energy Gap (eV) | 4.7 | 4.3 | 3.0 |

| Dipole Moment (Debye) | 3.0 | 2.5 | 3.4 |

Note: This table is illustrative and compiled from general data on substituted benzophenones to show the utility of DFT. The values are not specific to this compound.

These calculations also provide insights into vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm molecular structures. Furthermore, DFT is employed to calculate thermodynamic properties such as enthalpies of formation, which are crucial for understanding the stability and reaction energetics of these compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Description and Absorption Band Estimation

To understand the photophysical properties of fluorinated benzophenones, such as their absorption of UV light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. beilstein-journals.org Building upon the ground-state calculations from DFT, TD-DFT can predict the energies of electronic excited states and the probabilities of transitions between them.

The UV-Vis absorption spectrum of a molecule is characterized by electronic transitions from the ground state to various excited states. For benzophenone derivatives, the primary absorption bands in the UV region typically arise from n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings. TD-DFT calculations can estimate the wavelengths of maximum absorption (λmax) and the oscillator strengths (a measure of transition probability) for these transitions.

Studies on various substituted benzophenones have demonstrated that TD-DFT, often using the same functional and basis set as the ground-state DFT calculations, can reproduce experimental absorption spectra with good accuracy. beilstein-journals.org The calculations reveal how substituents influence the energies of the excited states. For example, the fluorine and methyl groups in this compound are expected to cause shifts in the absorption bands compared to unsubstituted benzophenone. These shifts, known as solvatochromic shifts, can also be modeled by performing TD-DFT calculations in the presence of a solvent model.

The nature of the excited states, such as whether they have more charge-transfer character or are localized on a specific part of the molecule, can also be analyzed. This information is vital for understanding the subsequent photochemical behavior of the molecule, including processes like intersystem crossing to the triplet state, which is characteristic of benzophenones and crucial for their role as photoinitiators.

Molecular Dynamics and Conformation Analysis

Force Field Calculations and Conformational Landscapes (e.g., MM2, PCllO, MNDO)

While quantum mechanical methods like DFT provide high accuracy, they are computationally expensive for studying the dynamic behavior and conformational landscapes of flexible molecules. For these purposes, molecular mechanics (MM) force fields offer a more computationally efficient alternative. Force fields such as MM2 (Molecular Mechanics 2), PCFF (Polymer Consistent Force Field), and semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap) can be used to explore the potential energy surface of molecules like this compound.

The key to the flexibility of benzophenones is the rotation of the two phenyl rings around the single bonds connecting them to the carbonyl carbon. The conformation of the molecule is defined by the two dihedral angles of these rings. Force field calculations can be used to systematically vary these dihedral angles and calculate the corresponding potential energy, generating a conformational energy map or landscape. These maps reveal the low-energy conformations (local and global minima) and the energy barriers to rotation between them.

For fluorinated aromatic compounds, specialized force field parameters may be required to accurately model the interactions involving fluorine atoms. The development of such parameters is an active area of research. These calculations are crucial for understanding how the substitution pattern in this compound might favor certain conformations due to steric hindrance or electrostatic interactions, which in turn influences its physical and biological properties.

Analysis of Intramolecular Interactions and Bond Characters

The substitution pattern in this compound gives rise to a variety of intramolecular interactions that dictate its preferred conformation and reactivity. Theoretical methods are instrumental in identifying and quantifying these interactions.

One important aspect is the potential for intramolecular hydrogen bonding. Although not a classic hydrogen bond donor, certain C-H bonds can act as weak donors, and fluorine can act as a weak acceptor. Computational methods can analyze the molecular geometry and electron density distribution to identify potential C-H···F or C-H···O interactions.

The character of the chemical bonds within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the hybridization of atomic orbitals, the occupancy of bonding and antibonding orbitals, and the extent of electron delocalization. In fluorinated benzophenones, this can reveal the influence of the electronegative fluorine atoms on the aromatic system and the carbonyl group, providing a quantitative measure of inductive and resonance effects. The analysis of bond orders can also help in understanding the strength and nature of the bonds within the molecule.

Mechanistic Insights from Theoretical Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For fluorinated benzophenones, theoretical studies can provide detailed insights into reaction pathways, transition states, and activation energies for various transformations.

One of the hallmark reactions of benzophenones is their photochemical [2+2] cycloaddition with alkenes, known as the Paternò-Büchi reaction. rsc.orgacs.orgnih.gov Theoretical studies of this reaction involve locating the transition states for the formation of the oxetane (B1205548) ring from the excited triplet state of the benzophenone. These calculations can explain the regio- and stereoselectivity of the reaction based on the stability of the intermediate biradicals. rsc.org For a substituted benzophenone like this compound, computational studies could predict how the electronic and steric effects of the substituents would influence the outcome of this reaction.

Another important class of reactions for fluorinated aromatic compounds is nucleophilic aromatic substitution (SNAr). nih.govnih.govresearchgate.net Theoretical studies can model the reaction pathway, determining whether it proceeds through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. nih.govnih.govresearchgate.net DFT calculations can be used to compute the energy profile of the reaction, identifying the transition state and any intermediates, thereby providing a detailed understanding of the factors that control the reaction rate and selectivity. For this compound, such studies could predict the relative reactivity of the different fluorine-substituted positions towards nucleophilic attack.

Furthermore, the photoreduction of benzophenones is another key reaction pathway that can be investigated computationally. researcher.liferesearchgate.net Theoretical models can elucidate the mechanism of hydrogen abstraction by the excited benzophenone from a hydrogen-donating solvent or substrate, a critical step in many of its applications as a photoinitiator. researchgate.net

By providing a molecular-level understanding of structure, reactivity, and reaction mechanisms, computational and theoretical studies are essential for the rational design and application of complex molecules like this compound.

Transition State Characterization and Reaction Pathway Elucidation

Transition state theory (TST) is a cornerstone of computational reaction dynamics, providing a framework to understand and calculate the rates of chemical reactions. At the heart of TST lies the concept of the transition state, a specific configuration along the reaction coordinate that represents the highest potential energy point, separating reactants from products. wikipedia.org Computational chemists employ various methods, such as Density Functional Theory (DFT), to locate and characterize these transition states for reactions involving fluorinated benzophenones.

For a molecule like this compound, theoretical studies can elucidate the pathways of important reactions, such as nucleophilic aromatic substitution or photochemical reactions. The fluorination pattern on the benzophenone core significantly influences the stability of intermediates and the energy of transition states. For instance, in a nucleophilic attack, the electron-withdrawing fluorine atoms can stabilize anionic intermediates, thereby affecting the reaction barrier.

Computational studies can map out the entire potential energy surface of a reaction, identifying the minimum energy path. This allows for a detailed understanding of the reaction mechanism, including the identification of any intermediates and the calculation of activation energies. For complex, multi-step reactions, these computational approaches are invaluable for distinguishing between competing pathways. researchgate.net

Below is a representative data table illustrating the kind of information that can be obtained from transition state analysis of a hypothetical reaction involving a fluorinated benzophenone.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1 | 0.0 | 25.4 | -5.2 | 25.4 |

| Step 2 | -5.2 | 15.8 | -12.6 | 21.0 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Solvation Effects and Intermolecular Interactions in Reactivity

The reactivity of molecules is profoundly influenced by their environment, particularly the solvent. scialert.net Computational models are crucial for understanding these solvation effects and the specific intermolecular interactions at play. For polar molecules like this compound, solvent-solute interactions can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and pathways. nih.gov

Implicit and explicit solvation models are two common computational approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating bulk solvent effects. nih.gov Explicit models, on the other hand, involve including a number of individual solvent molecules in the calculation, allowing for the study of specific short-range interactions like hydrogen bonding. nih.gov

The fluorine atoms in this compound can participate in various non-covalent interactions, including dipole-dipole interactions, and weak hydrogen bonds with protic solvents. rsc.org The carbonyl group is a strong hydrogen bond acceptor. nih.gov Computational studies can quantify the strength of these interactions and their impact on the molecule's conformation and electronic structure. scialert.netnih.gov For example, in a protic solvent, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

The following table provides hypothetical data on the influence of different solvents on the energy of a fluorinated benzophenone, as would be calculated using computational methods.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1 | 0.0 | 3.1 |

| Toluene (B28343) | 2.4 | -4.5 | 3.8 |

| Acetonitrile (B52724) | 37.5 | -8.2 | 4.5 |

| Water | 78.4 | -9.8 | 4.9 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Molecular Orbital Analysis (e.g., NBO)

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of molecules. Computational methods can calculate the shapes and energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. fluorine1.ruwisc.edu This method allows for a quantitative analysis of charge distribution and donor-acceptor (lone pair to antibonding orbital) interactions within the molecule.

For this compound, NBO analysis can reveal the electronic effects of the fluorine and methyl substituents. The highly electronegative fluorine atoms withdraw electron density through inductive effects, which can be visualized and quantified by examining the natural charges on the atoms. Furthermore, NBO can elucidate hyperconjugative interactions, such as the donation of electron density from a lone pair on a fluorine atom to an adjacent antibonding orbital, which can influence bond lengths and reactivity.

A representative NBO analysis data table for a fluorinated benzophenone is shown below.

| Atom | Natural Charge (e) | NBO | Occupancy |

| C (carbonyl) | +0.55 | σ(C-O) | 1.99 |

| O (carbonyl) | -0.60 | LP(O) | 1.98 |

| C-F (ortho) | +0.30 | σ(C-F) | 1.99 |

| F (ortho) | -0.35 | LP(F) | 1.97 |

| C-CH3 | -0.15 | σ(C-C) | 1.98 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Advanced Applications and Prospective Research on Fluorinated Benzophenones in Chemical Science

Contribution to Organic Synthesis Methodologies

Fluorinated benzophenones are versatile platforms in modern organic synthesis, valued for their unique reactivity and utility as precursors to complex molecular architectures.

Fluorinated benzophenones serve as crucial intermediates in the synthesis of a variety of fine chemicals and high-performance materials. The carbon-fluorine bonds on the aromatic rings are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise and regioselective introduction of various functional groups. nih.gov This reactivity makes them valuable building blocks for creating more complex molecules. For instance, highly fluorinated benzophenones can be functionalized with nucleophiles such as hydroxides, methoxides, amines, and sulfides to produce symmetrical and asymmetrical substituted benzophenone (B1666685) derivatives. nih.govnih.gov

These derivatives, in turn, are precursors to a range of important chemical classes. Through intramolecular cyclization reactions, they can be converted into fluorinated xanthones, acridones, and thioxanthones, which are core structures in many dyes and biologically active molecules. nih.govnih.gov The ability to tune the electronic and photophysical properties of these resulting compounds by varying the substituents on the benzophenone core is a significant advantage. nih.gov Furthermore, fluorinated benzophenones are key starting materials in the production of specialty polymers like Polyaryletherketones (PAEKs), a family of thermoplastics known for their exceptional thermal stability and mechanical strength. google.com The presence of fluorine can enhance the properties of these materials, making them suitable for demanding applications in aerospace, electronics, and medical devices. The substitution pattern of 3,3',4-Trifluoro-5'-methylbenzophenone makes it an ideal candidate for such synthetic transformations.

Table 1: Examples of Fine Chemicals Derived from Fluorinated Benzophenone Intermediates

| Precursor | Reagent/Condition | Resulting Compound Class | Reference |

|---|---|---|---|

| Hexafluorobenzophenone | KOH/DMSO | Dihydroxybenzophenone | nih.gov |

| Hexafluorobenzophenone | NaOMe | Dimethoxybenzophenone | nih.gov |

| Substituted Fluorinated Benzophenone | Amine Nucleophiles, Heat | Fluorinated Acridones | nih.gov |

The unique structural and electronic properties of the fluorinated benzophenone framework are being harnessed to develop novel reagents and catalysts. The strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of the central carbonyl group and the aromatic rings. This modulation is key to designing new synthetic tools.

Research has demonstrated that the iterative nucleophilic aromatic substitution on polyfluorinated benzophenones provides a scalable route to a wide variety of both known and novel compounds. nih.gov This methodology allows for the creation of a library of derivatives with tailored properties. For example, by carefully selecting nucleophiles, scientists can synthesize fluorinated analogues of well-known fluorophores like fluorescein (B123965) and rhodamine. nih.gov Fluorination in these molecules often leads to substantial enhancements in photostability and improved spectroscopic properties, such as increased quantum yields and altered absorption/emission wavelengths. nih.govnih.gov These new, highly fluorescent compounds can serve as advanced reagents for biological imaging and sensing applications. While not yet documented specifically for this compound, its framework is amenable to these synthetic strategies for creating novel, functional molecules.

Photoactive Materials and Systems

The benzophenone core is inherently photoactive, a property that is fine-tuned by fluorination. This has led to the development of advanced materials for photopolymerization, organic electronics, and surface modification.

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. researchgate.netnih.gov Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state is not capable of initiating polymerization directly but can abstract a hydrogen atom from a synergist molecule (a co-initiator), typically an amine or thiol. nih.gov This process generates a ketyl radical from the benzophenone and a reactive free radical from the co-initiator, which then initiates the polymerization of monomers, such as acrylates. nih.gov

Fluorination of the benzophenone structure can influence its photoinitiating efficiency. The introduction of fluorine atoms can alter the absorption spectrum, the energy of the excited states, and the efficiency of intersystem crossing. nih.gov While benzophenone itself is a low-cost and effective photoinitiator, concerns about its potential to migrate from cured materials have driven the development of polymeric and multifunctional benzophenone-based photoinitiators with higher molecular weights and lower mobility. researchgate.netgoogle.com Fluorinated benzophenones like this compound are investigated in this context for their potential to offer high efficiency and stability in advanced UV-curing applications, such as coatings, inks, and 3D printing resins. rsc.org

The benzophenone framework is a versatile component in the design of materials for organic light-emitting diodes (OLEDs). mdpi.com The carbonyl group and modifiable benzene (B151609) rings allow for the synthesis of a wide range of multifunctional organic luminescent materials. magtech.com.cn Benzophenone derivatives can function as host materials for phosphorescent emitters, as their high triplet state energy (ET) allows for efficient energy transfer to the guest phosphorescent dopant. mdpi.com

Fluorinated benzophenones are particularly advantageous in this context. Nucleophilic substitution reactions on fluorinated benzophenones with amine-containing compounds (such as carbazoles or triphenylamines) are a common strategy to synthesize bipolar host materials. mdpi.com These materials possess both electron-donating and electron-accepting moieties, facilitating balanced charge transport within the OLED device. Furthermore, the incorporation of fluorine can increase the thermal stability and influence the energy levels of the final material. mdpi.com Benzophenone derivatives are also used to construct emitters, including those that exhibit thermally activated delayed fluorescence (TADF), a key technology for achieving high efficiency in next-generation OLEDs. mdpi.commagtech.com.cn The tunable spectroscopic properties of fluorinated benzophenones, as demonstrated by the fluorescence of precursors to dyes, underscore their potential in creating novel luminescent materials. nih.govnih.gov

Table 2: Properties of Benzophenone-Based Host Materials for TADF OLEDs

| Material Type | Key Structural Feature | Thermal Decomposition Temp. (Td) | Triplet Energy (ET) | Reference |

|---|---|---|---|---|

| Benzophenone-Carbazole | Reaction of fluorinated benzophenone and carbazole | 277–497 °C | 2.53–3.02 eV | mdpi.com |

The photo-reactivity of the benzophenone moiety provides a powerful tool for the covalent modification of surfaces. This technique, known as photochemical anchoring or grafting, relies on the ability of the excited triplet state of benzophenone to abstract hydrogen atoms from C-H bonds present on a substrate surface. researchgate.net This process creates a covalent carbon-carbon bond between the benzophenone derivative and the surface, effectively "anchoring" the molecule.

This strategy is used to functionalize a wide variety of surfaces, including polymers and self-assembled monolayers. By using a benzophenone-containing molecule that also carries another functional group, a surface can be endowed with specific properties, such as hydrophilicity, hydrophobicity, or biocompatibility. researchgate.net For example, a photoactive benzophenone silane (B1218182) can be immobilized on a substrate, followed by the photochemical attachment of a polymer film. researchgate.net Fluorinated benzophenone derivatives can be particularly useful in this regard, allowing for the creation of low-surface-energy, hydrophobic coatings. The versatility of this chemistry allows for spatially controlled functionalization by irradiating the surface through a photomask, enabling the fabrication of micro-patterned surfaces for applications in microarrays and microfluidics. researchgate.net

Exploration of Structure-Function Relationships in Novel Chemical Entities

The physicochemical and biological properties of a molecule like this compound are dictated by the interplay of its benzophenone core and the specific placement of its fluoro and methyl substituents. The structure-activity relationships (SAR) for this class of compounds are complex, with minor structural modifications often leading to significant changes in function.

The fluorine atoms in this compound are expected to exert a profound influence on its properties. Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to:

Altered Acidity and Basicity: Fluorine's strong electron-withdrawing inductive effect can lower the pKa of nearby functional groups, making acidic protons more acidic and basic centers less basic. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the biological half-life of a drug candidate.

Increased Lipophilicity: In many cases, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. sciencefeatured.com

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule due to steric and electronic effects, which can be critical for its interaction with a biological target.

The methyl group at the 5'-position, while less electronically impactful than fluorine, provides steric bulk. This can influence the molecule's shape and how it fits into a binding site. Depending on the target, this steric hindrance can either be beneficial, by forcing a bioactive conformation, or detrimental, by preventing optimal binding. Through SAR studies on novel benzophenone derivatives, it has been observed that the strategic placement of methyl, chloro, and fluoro groups can result in higher potency in antitumor applications. nih.gov

The following table summarizes the anticipated effects of the substituents on the benzophenone core based on established chemical principles.

| Substituent | Position(s) | Predicted Effect on Benzophenone Core | Rationale |

| Fluorine | 3, 3', 4 | Strong electron withdrawal, increased metabolic stability, potential for altered protein-ligand interactions through hydrogen bonding or dipole interactions. | High electronegativity of fluorine; strength of the C-F bond. nih.govnih.gov |

| Methyl | 5' | Increased steric bulk, potential to influence molecular conformation, minor electron-donating effect. | Provides spatial volume which can affect binding to target sites. nih.gov |

Future Research Directions for this compound and Related Fluoroaryl Ketones

Given the unique combination of a proven chemical scaffold and strategic fluorination, this compound represents a novel chemical entity with potential applications across various domains of chemical science. Future research could productively focus on several key areas.

Medicinal Chemistry and Drug Discovery: The benzophenone scaffold is present in numerous biologically active molecules with antitumor, anti-inflammatory, and antidiabetic properties. nih.gov Future research could involve synthesizing this compound and screening it against a variety of biological targets. Specific areas of interest could include:

Anticancer Agents: Novel benzophenone analogues have shown promise in inhibiting tumor growth by targeting angiogenesis and apoptosis. nih.gov The specific substitution pattern of this compound could be explored for its potential as an anti-angiogenic agent.

Neurodegenerative Diseases: Benzophenone-based derivatives are being investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase. nih.gov

Anti-inflammatory Drugs: Substituted aminobenzophenones have been identified as potent p38 MAP kinase inhibitors with significant anti-inflammatory activity. drugbank.com The electronic properties conferred by the trifluoro substitution could lead to novel interactions with kinase targets.

Photochemistry and Materials Science: Benzophenone and its derivatives are widely used as photoinitiators in UV curing applications, such as in inks, coatings, and 3D printing. researchgate.netbohrium.com The fluorine and methyl substituents on this compound could modulate its UV absorption spectrum and photochemical reactivity. Research in this area could focus on:

Development of Novel Photoinitiators: Investigating the efficiency of this compound in initiating polymerization reactions upon UV exposure. The substitution pattern may lead to improved performance characteristics, such as reduced yellowing and faster curing times.

Fluorescent Probes: The benzophenone moiety can be incorporated into larger molecules to act as a photosensitive fluorescent probe to study biological systems, such as identifying hydrophobic regions in proteins. researchgate.net

Advances in Synthetic Chemistry: The growing importance of fluorinated organic compounds in pharmaceuticals and materials science continues to drive innovation in synthetic methodologies. numberanalytics.comnih.gov Future work could explore more efficient and selective methods for the synthesis of polysubstituted fluoroaryl ketones like this compound. This could involve the development of novel catalytic fluorination techniques or new cross-coupling strategies. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3',4-Trifluoro-5'-methylbenzophenone?

- Methodological Answer : The synthesis of fluorinated benzophenones often employs halogen substitution or catalytic carbonylation. For example, 4,4'-difluorobenzophenone (a structural analog) is synthesized via Friedel-Crafts acylation using fluorinated aryl precursors and Lewis acid catalysts like AlCl₃ . Modifying these conditions (e.g., adjusting stoichiometry of fluorine substituents or using Pd-catalyzed cross-coupling) could optimize regioselectivity for 3,3',4-trifluoro-5'-methyl derivatives. Reaction purity can be monitored via thin-layer chromatography (TLC) with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorine substitution patterns and electronic environments. Chemical shifts between -110 ppm to -130 ppm are typical for aryl fluorides .

- X-ray Crystallography : Resolves steric effects from fluorine and methyl groups, as seen in structurally similar fluorinated benzophenones with distorted bond angles (e.g., C-P-C angles > 120°) .

- FT-IR : Confirms carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) and methyl C-H vibrations (~2850–2960 cm⁻¹).

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC/GC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities. Retention times should correlate with standards.

- Elemental Analysis : Verify C, H, F, and O percentages (theoretical values derived from molecular formula C₁₄H₉F₃O).

- Melting Point Analysis : Compare experimental values (e.g., 176–180°C for analogs) to literature data to identify solvates or polymorphs .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura coupling, steric hindrance from trifluoromethyl groups may require bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Kinetic studies using 19F NMR can track reaction progress and identify intermediates .

Q. What are common byproducts in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Byproducts :

- Incomplete Fluorination : Residual chloro or hydroxyl groups due to competing hydrolysis.

- Isomerization : Regioisomers from improper directing effects during electrophilic substitution.

- Mitigation Strategies :

- Use excess fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions.

- Optimize reaction temperature (80–120°C) and time (12–24 hrs) to minimize side reactions.

- Purify via recrystallization in ethanol/water mixtures or silica gel chromatography .

Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated 19F NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate molecular geometry.

- X-ray Diffraction : Resolve ambiguities in NOESY or COSY NMR assignments by confirming spatial arrangements of fluorine and methyl groups .

- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of the benzophenone core) causing split signals.

Safety and Handling Considerations

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste Disposal : Follow local hazardous waste regulations for fluorinated compounds. Incineration with scrubbing systems is recommended for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.